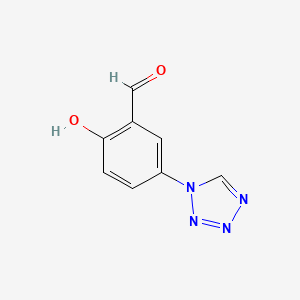![molecular formula C13H17N3O4 B8638627 4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid](/img/structure/B8638627.png)
4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid is a chemical compound that features a piperidine ring substituted with a methyl group and an amino group, attached to a nitrobenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the hydrogenation of pyridine or the cyclization of amino alcohols.
Nitration of Benzoic Acid:
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized to form piperidinones under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, alkoxides, or thiolates.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-(1-Methylpiperidin-4-ylamino)-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Piperidinone derivatives.
Applications De Recherche Scientifique
4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and resins.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitro group and the piperidine ring play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methylpiperidin-1-yl)aniline
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 3-Chloro-4-(3,5-dimethyl-1-piperidinyl)aniline
Uniqueness
4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid is unique due to its combination of a nitrobenzoic acid moiety with a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C13H17N3O4 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid |
InChI |
InChI=1S/C13H17N3O4/c1-15-6-4-10(5-7-15)14-11-3-2-9(13(17)18)8-12(11)16(19)20/h2-3,8,10,14H,4-7H2,1H3,(H,17,18) |
Clé InChI |
KMZWLMSOHGMGOA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(2-{4-[4-(2H-Tetrazol-5-yl)butoxy]phenyl}ethenyl)pyridine](/img/structure/B8638577.png)

![4-[(2-Thienylmethyl)amino]-1-methylpiperidine](/img/structure/B8638586.png)
![chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone](/img/structure/B8638590.png)





